2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole ring system substituted with diphenyl and trifluoromethylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C24H17F3N2O3 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-10-7-13-18(14-16)28-22(30)19-20(15-8-3-1-4-9-15)29(32-21(19)23(28)31)17-11-5-2-6-12-17/h1-14,19-21H |
InChI Key |
DGYIORVYEFFGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through the condensation of diphenylamine with a trifluoromethyl-substituted benzaldehyde. This intermediate is then subjected to cyclization reactions involving reagents such as acetic anhydride and catalytic amounts of acids or bases to form the desired pyrrolo[3,4-d][1,2]oxazole ring system .
Chemical Reactions Analysis
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Recent studies have highlighted the potential of compounds similar to 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione in antiviral applications. Research indicates that derivatives of pyrrolidine and oxazole structures exhibit significant activity against a range of viruses. For instance, certain analogs have demonstrated efficacy against HIV and influenza viruses by inhibiting viral replication mechanisms .
COX-II Inhibition:
The compound's structural framework has also been explored for its inhibitory effects on cyclooxygenase-2 (COX-II), an enzyme linked to inflammation and pain. Some derivatives have shown promising IC50 values in the low micromolar range, suggesting a potential role in anti-inflammatory therapies .
Materials Science
Fluorescent Dyes:
Compounds with similar structural motifs are being investigated for their applications in materials science, particularly as fluorescent dyes. The trifluoromethyl group is known to enhance the photophysical properties of organic compounds, making them suitable for use in sensors and imaging technologies . The incorporation of such compounds into polymer matrices could lead to advanced materials with tailored optical properties.
Agricultural Chemistry
Pesticide Development:
The unique chemical structure of this compound has implications for agricultural chemistry as well. Research into similar compounds suggests potential applications as agrochemicals or pesticides due to their ability to disrupt pest metabolic processes or act as growth regulators .
Case Study 1: Antiviral Efficacy
A study published in the journal Molecules investigated the antiviral properties of various pyrrolidine derivatives against HIV-1. The findings indicated that compounds with a trifluoromethyl substitution exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. This study underscores the importance of substituent effects on biological activity .
Case Study 2: COX-II Inhibitors
In a comparative analysis of COX-II inhibitors, a series of pyrrolidine-based compounds were synthesized and evaluated for their inhibitory potential. The results showed that certain derivatives exhibited significantly lower IC50 values than traditional COX-II inhibitors like Rofecoxib, indicating a promising avenue for new anti-inflammatory drugs .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can be compared with other similar compounds, such as:
Indazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in the development of new drugs and materials.
Oxadiazole derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
2,3-Diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a hexahydro-pyrrolo framework and multiple aromatic rings. Its molecular formula is , indicating the presence of trifluoromethyl groups which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have been conducted on various cancer cell lines, including prostate cancer cells (LNCaP and PC3). The results suggest that the compound exhibits significant cytotoxic effects.
Case Study: Cytotoxicity Against Prostate Cancer Cells
A study investigated the cytotoxic activity of several derivatives related to this compound. The most potent derivative demonstrated an IC50 of 0.03 μM against LNCaP cells and 0.08 μM against PC3 cells after five days of exposure . This indicates that structural modifications can enhance the anticancer properties of related compounds.
The mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression.
- Induction of Apoptosis : Evidence points towards activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Pathways : Molecular dynamics simulations have indicated interactions with key proteins involved in cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of trifluoromethyl groups has been noted to enhance lipophilicity and potentially improve cellular uptake. Additionally, variations in substituents on the phenyl rings can lead to significant changes in potency:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity |
| Electron-donating groups | Enhances cytotoxicity |
| Halogen substitutions | Alters binding affinity |
Comparative Studies
Comparative analyses with known anticancer agents have shown that this compound exhibits comparable or superior activity against certain cancer cell lines. For instance, it has been compared with doxorubicin, a standard chemotherapy drug, revealing promising results in terms of efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
